N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide

Catalog No.
S6706870
CAS No.
1011431-60-9
M.F
C17H17F2NO3
M. Wt
321.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide

CAS Number

1011431-60-9

Product Name

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

InChI

InChI=1S/C17H17F2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3,(H,20,21)

InChI Key

IIFDDTSJZZXZMN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique structural features, which include a difluorobenzamide moiety and an ethoxyphenoxy substituent. The compound's molecular formula is C16H18F2NO2C_{16}H_{18}F_2NO_2, indicating the presence of two fluorine atoms, which are crucial for its biological and chemical properties. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its specific interactions with biological targets.

The reactivity of N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide can be understood through various chemical transformations. Key reactions include:

  • Nucleophilic Substitution: The difluorobenzamide can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the fluorine atoms, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound can also be reduced to generate amines or alcohols, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest that it may possess:

  • Anticancer Properties: Similar compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: The presence of fluorine atoms enhances lipophilicity, which may improve membrane permeability and contribute to antimicrobial effects.
  • Anti-inflammatory Effects: Some derivatives in this class have been linked to reduced inflammatory responses in preclinical models.

Further investigation into its pharmacodynamics and pharmacokinetics is essential to fully understand its therapeutic potential.

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide typically involves several steps:

  • Preparation of 3,4-Difluorobenzoic Acid: This can be achieved through halogenation reactions starting from benzoic acid derivatives.
  • Formation of the Amide Bond: The acid is then reacted with an appropriate amine in the presence of coupling agents such as carbodiimides or using traditional methods like heating under reflux.
  • Ethoxylation: The final step involves attaching the ethoxyphenoxy group, which can be accomplished via etherification reactions using ethyl bromide or similar reagents.

These synthetic routes allow for modifications that can enhance the compound's properties.

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Utilized as a pesticide or herbicide due to its biological activity against pests and pathogens.
  • Research Tools: Serving as a molecular probe in biochemical studies to elucidate mechanisms of action in various biological pathways.

Interaction studies involving N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide focus on its binding affinity to specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes involved in disease processes.
  • Binding Assays: To quantify the interaction strength with target receptors or enzymes.
  • Cellular Assays: To evaluate the compound's effects on cell viability and proliferation in various cancer cell lines.

Such studies are crucial for determining its mechanism of action and therapeutic viability.

Several compounds share structural similarities with N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-[2-(4-methoxyphenoxy)ethyl]-3,4-difluorobenzamideMethoxy instead of ethoxy groupModerate anticancer activity
N-[2-(phenoxy)ethyl]-3,4-difluorobenzamideLacks ethyl substitutionLower antimicrobial activity
3,4-Difluoro-N-(2-hydroxyethyl)benzamideHydroxyethyl instead of phenoxy groupEnhanced anti-inflammatory effects

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide stands out due to its unique ethoxy substitution and specific fluorination pattern that may enhance both lipophilicity and biological activity compared to similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.11764973 g/mol

Monoisotopic Mass

321.11764973 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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